![molecular formula C22H21FN2O2S B2521409 1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223938-93-9](/img/structure/B2521409.png)

1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

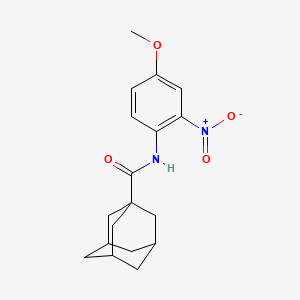

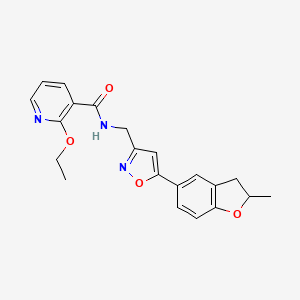

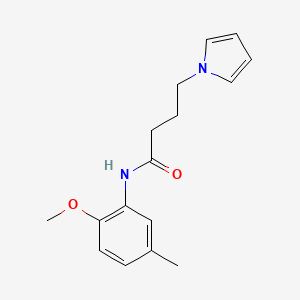

The compound 1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a novel spiro heterocycle, which is a class of compounds known for their unique structures and potential pharmacological activities. While the specific compound is not directly described in the provided papers, similar compounds with fluorobenzoyl and methoxyphenyl groups have been synthesized and studied for their structural and vibrational properties, as well as for their analgesic activities .

Synthesis Analysis

The synthesis of related fluorobenzoyl thioureas involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good results . Although the exact synthesis of the compound is not detailed, it is likely that a similar approach could be used, substituting the appropriate aniline derivative to introduce the methoxyphenyl group and constructing the diazaspirodecene-thione framework.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as multinuclear NMR, elemental analysis, FTIR spectroscopy, and X-ray diffraction . These compounds typically exhibit planar carbonyl and thiourea groups with antiperiplanar conformations, often stabilized by intramolecular hydrogen bonding. The presence of fluorine and methoxy groups can influence the molecular conformation and packing through various intermolecular interactions .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. The crystal packing of these molecules often involves hydrogen bonding and π-π stacking interactions, which contribute to the stability of the supramolecular network . The presence of fluorine atoms can also affect the lipophilicity and potential bioavailability of these compounds, which is relevant for their pharmacological profiles .

Relevant Case Studies

Case studies involving the analgesic activity of spiro heterocycles have shown that compounds with a 2-amino-1,3-thiazine ring system exhibit significant activity in various pain assays . The substitution of the benzoyl group with a fluorine atom, as in the p-fluorobenzoyl derivative, has been shown to retain analgesic activity, suggesting that the introduction of a 3-fluorobenzoyl group in the compound of interest could also confer similar properties .

Scientific Research Applications

Analgesic Activity

Studies on spiro heterocycles, including derivatives similar to 1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, have shown significant analgesic activity. These compounds, particularly those with a 2-amino-1,3-thiazine ring system, exhibit pronounced effects in various analgesic assays, suggesting their potential as pain management agents (Cohen, Banner, & Lopresti, 1978).

Antimicrobial and Antifungal Agents

A range of spirocyclic compounds has been synthesized and tested for their antibacterial and antifungal properties. Some of these compounds have shown significant activities, comparable to standard agents like Ampicillin and Flucanazole, indicating their potential as novel antimicrobial and antifungal agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).

ADMET Profiling and Pharmacodynamic Investigations

Spirocyclic compounds have also been evaluated for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and pharmacodynamic activities. These studies are crucial for understanding the safety and efficacy profile of these compounds, paving the way for their potential therapeutic applications (Matera, Dondio, Braida, Ponzoni, De Amici, Sala, & Dallanoce, 2018).

Antifilarial Activity

The antifilarial activity of spirocyclic compounds has been explored, with certain derivatives showing marked efficacy against filarial parasites in rodent models. These findings suggest potential applications in treating filarial infections (Naim, Srivastava, Sharma, Singh, Fatima, & Chatterjee, 1994).

properties

IUPAC Name |

(3-fluorophenyl)-[2-(4-methoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O2S/c1-27-18-10-8-15(9-11-18)19-21(28)25(22(24-19)12-3-2-4-13-22)20(26)16-6-5-7-17(23)14-16/h5-11,14H,2-4,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRXZOJTCPSEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2521326.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2521327.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2521329.png)

![4-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2521330.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2521338.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2521339.png)

![3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2521340.png)

![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)